Cas no 231294-93-2 (Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate)
Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate
- ethyl 2-[6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]acetate
- XRTINSQEAJZONZ-UHFFFAOYSA-N
- DB-310754
- [6-Chloro-2-(4-chloro-benzoyl)-1H-indol-3-yl]-acetic acid ethyl ester
- Ethyl [6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]acetate
- ETHYL 6-CHLORO-2-(4-CHLOROBENZOYL)INDOL-3-ACETIC ACID
- 231294-93-2
- 1H-Indole-3-acetic acid, 6-chloro-2-(4-chlorobenzoyl)-, ethyl ester
- SCHEMBL6170578
- DTXSID50453648
-
- Inchi: 1S/C19H15Cl2NO3/c1-2-25-17(23)10-15-14-8-7-13(21)9-16(14)22-18(15)19(24)11-3-5-12(20)6-4-11/h3-9,22H,2,10H2,1H3
- InChI Key: XRTINSQEAJZONZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC(C(C1C=CC(=CC=1)Cl)=O)=C2CC(=O)OCC
Computed Properties
- Exact Mass: 375.0428987g/mol
- Monoisotopic Mass: 375.0428987g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 59.2Ų
Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146907-1g |
ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate |
231294-93-2 | 95% | 1g |
$632 | 2021-08-05 | |
| Chemenu | CM146907-1g |
ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate |
231294-93-2 | 95% | 1g |
$632 | 2024-07-28 | |
| Alichem | A199006768-1g |
Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate |
231294-93-2 | 95% | 1g |
$565.76 | 2023-09-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-269148-10 mg |
Ethyl 6-chloro-2-(4-chlorobenzoyl)indol-3-acetic acid, |
231294-93-2 | 10mg |
¥1,158.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-269148-10mg |
Ethyl 6-chloro-2-(4-chlorobenzoyl)indol-3-acetic acid, |
231294-93-2 | 10mg |
¥1158.00 | 2023-09-05 |
Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate
Comprehensive Overview of Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate (CAS No. 231294-93-2)
Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate (CAS No. 231294-93-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This indole derivative is characterized by its unique molecular structure, which includes a chlorobenzoyl moiety and an ethyl acetate functional group. The compound's versatility makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents and crop protection chemicals.
The growing interest in indole-based compounds like Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate stems from their broad-spectrum biological activities. Researchers are increasingly exploring their potential in addressing global challenges such as antimicrobial resistance and sustainable agriculture. Recent studies highlight the compound's role in modulating key enzymatic pathways, making it a promising candidate for drug discovery programs targeting inflammatory diseases and metabolic disorders.
From a chemical perspective, the presence of both chloro substituents and the indole core in CAS 231294-93-2 contributes to its distinctive electronic properties and reactivity profile. This combination allows for selective modifications at multiple sites, enabling medicinal chemists to fine-tune the compound's pharmacokinetic properties. The ethyl ester group further enhances its solubility characteristics, facilitating formulation development for potential applications.
In the context of current research trends, Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate aligns with several cutting-edge scientific inquiries. The compound's structural features make it relevant to studies investigating small molecule modulators of protein-protein interactions, a hot topic in targeted therapy development. Additionally, its potential as a building block for fluorescence probes has attracted attention in diagnostic imaging research.
The synthesis and characterization of CAS 231294-93-2 involve sophisticated organic chemistry techniques that are frequently searched in academic databases. Common queries related to this compound include its NMR spectral data, chromatographic purification methods, and scaling-up challenges in industrial production. These technical aspects are crucial for researchers working on structure-activity relationship studies or process optimization in pharmaceutical manufacturing.
Environmental considerations surrounding chlorinated organic compounds like Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate have prompted investigations into greener synthetic routes. The scientific community is particularly interested in developing catalytic methods that minimize waste generation while maintaining high yields. This aligns with the broader pharmaceutical industry's commitment to sustainable chemistry principles and reduced environmental footprint.
Analytical challenges associated with CAS 231294-93-2 frequently appear in scientific discussions, especially regarding its stability under various conditions and impurity profiling. Advanced techniques such as LC-MS and X-ray crystallography are often employed to fully characterize this compound and its derivatives. These analytical approaches are essential for ensuring the quality and reproducibility of research involving this chemical entity.
The intellectual property landscape surrounding Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate reflects its commercial potential. Patent databases reveal numerous applications claiming its use in various therapeutic areas, particularly as a precursor to kinase inhibitors and GPCR modulators. This patent activity underscores the compound's significance in contemporary medicinal chemistry and its potential to contribute to future drug development pipelines.
From a regulatory standpoint, proper handling and documentation of CAS 231294-93-2 are essential for research institutions and chemical suppliers. While not classified as hazardous under standard protocols, appropriate safety measures should always be followed when working with this compound, including the use of personal protective equipment and proper ventilation systems in laboratory settings.
Future research directions for Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate may explore its potential in emerging fields such as proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. The compound's modular structure makes it particularly suitable for these innovative drug discovery approaches that are currently transforming pharmaceutical research paradigms.
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